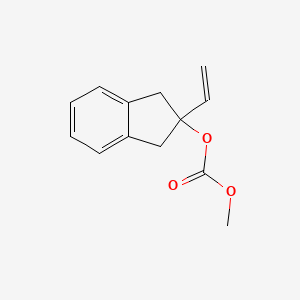

Carbonic acid methyl ester 2-vinyl-indan-2-yl ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

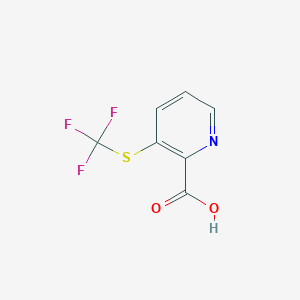

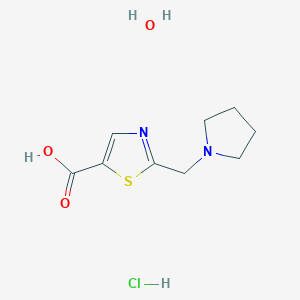

“Carbonic acid methyl ester 2-vinyl-indan-2-yl ester” is an organic compound with the molecular formula C13H14O3 . It is a type of carbonate ester, which is an ester of carbonic acid. This functional group consists of a carbonyl group flanked by two alkoxy groups .

Synthesis Analysis

The synthesis of esters like “this compound” typically involves the reaction of an alcohol with carbon monoxide and an oxidizer, a process known as oxidative carbonylation . Another common method is the reaction of an alcohol with phosgene, known as phosgenation .Molecular Structure Analysis

The general structure of carbonate esters like “this compound” is R−O−C(=O)−O−R’, where R and R’ represent different organic groups . The specific structure for this compound would require more detailed information or computational analysis.Chemical Reactions Analysis

Esters undergo various reactions, including hydrolysis under acidic or basic conditions, which cleaves them back into a carboxylic acid and an alcohol . They can also be reduced by treatment with lithium aluminum hydride to yield primary alcohols .Applications De Recherche Scientifique

Polymer Synthesis and Applications

Vinyl esters, including derivatives similar to carbonic acid methyl ester 2-vinyl-indan-2-yl ester, are crucial in polymer chemistry. They are used in the synthesis of various polymers with applications ranging from industrial to medical fields. For instance, vinyl ester-based polymers exhibit significant potential as materials for high-performance composites due to their excellent mechanical properties and chemical resistance. Research highlights the synthesis of poly(vinyl ester) copolymers, demonstrating their utility in creating polymers with controlled degradability, which is vital for environmentally friendly materials and medical applications where biodegradability is a key factor (Harrisson et al., 2014).

Green Chemistry and Catalysis

Compounds like this compound are involved in green chemistry applications, particularly as solvents and catalysts in reactions. Their roles in facilitating environmentally benign reactions, such as transesterification and acylation, highlight the potential for sustainable chemical processes. For example, vinyl esters are efficient in transesterification reactions, enabling the synthesis of esters from renewable resources, thereby contributing to the development of green chemistry (Grasa et al., 2002).

Material Science and Nanotechnology

In material science, the reactivity of vinyl esters, including those structurally related to this compound, is exploited to modify surfaces and create novel materials. Functionalized carbon nanotubes, for instance, have been developed using vinyl esters as cross-linkers, enhancing the mechanical and electrical properties of nanocomposite materials. Such materials are promising for applications in energy storage and conversion devices, demonstrating the versatility and potential of these compounds in advancing nanotechnology and materials engineering (Liao et al., 2010).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

(2-ethenyl-1,3-dihydroinden-2-yl) methyl carbonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O3/c1-3-13(16-12(14)15-2)8-10-6-4-5-7-11(10)9-13/h3-7H,1,8-9H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTZITQDFZLMNBI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)OC1(CC2=CC=CC=C2C1)C=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Methoxy-4,5-dihydro-2H-benzo[g]indazole](/img/structure/B6351529.png)

![Dithiocarbonic acid O-ethyl ester S-[2-oxo-2-(5-pyridin-2-yl-thiophen-2-yl)-ethyl] ester](/img/structure/B6351551.png)

![[6-(4-Amino-phenyl)-imidazo[1,2-a]pyrazin-8-yl]-(4-chloro-benzyl)-carbamic acid tert-butyl ester](/img/structure/B6351554.png)

![Potassium 6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-carboxylate; 95%](/img/structure/B6351558.png)

![tert-Butyl (3S)-3-hydroxy-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate](/img/structure/B6351584.png)

![tert-Butyl (3R)-3-hydroxy-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate](/img/structure/B6351590.png)